molecular formula C11H18S2 B14687548 Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane] CAS No. 28640-49-5

Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]

Cat. No.: B14687548
CAS No.: 28640-49-5
M. Wt: 214.4 g/mol
InChI Key: UNZNETIGNDOWIR-UHFFFAOYSA-N
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Description

Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] is a chemical compound characterized by a unique spirocyclic structure. This compound features a bicyclo[4.2.1]nonane core with a spiro linkage to a 1,3-dithiolane ring. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] typically involves the construction of the bicyclo[4.2.1]nonane core followed by the introduction of the 1,3-dithiolane ring. One common method involves the reaction of bicyclo[4.2.1]nonane derivatives with dithiolane precursors under specific conditions. For instance, the use of organic alkali and CuCl at low temperatures (e.g., -80°C to -70°C) can facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production of Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] may involve scalable synthetic routes that ensure high yield and purity. The optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient production. detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the spirocyclic structure and the dithiolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the dithiolane ring.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur at the dithiolane ring, with reagents such as alkyl halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolane ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced species .

Scientific Research Applications

Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on the molecular targets and pathways involved are ongoing and contribute to understanding its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[bicyclo[4.2.1]nonane-7-spiro-2’-tetrahydrofuran]
  • Bicyclo[4.3.0]nonane derivatives
  • Spiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-7-carboxylic acid

Uniqueness

Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] is unique due to its specific spiro linkage and the presence of the dithiolane ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its structural features enable unique interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

28640-49-5

Molecular Formula

C11H18S2

Molecular Weight

214.4 g/mol

IUPAC Name

spiro[1,3-dithiolane-2,9'-bicyclo[4.2.1]nonane]

InChI

InChI=1S/C11H18S2/c1-2-4-10-6-5-9(3-1)11(10)12-7-8-13-11/h9-10H,1-8H2

InChI Key

UNZNETIGNDOWIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCC(C1)C23SCCS3

Origin of Product

United States

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